Phenylglyoxal monohydrate

Catalog No.
S785904
CAS No.
78146-52-8
M.F
C8H8O3
M. Wt
152.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylglyoxal monohydrate

CAS Number

78146-52-8

Product Name

Phenylglyoxal monohydrate

IUPAC Name

2-oxo-2-phenylacetaldehyde;hydrate

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

InChI

InChI=1S/C8H6O2.H2O/c9-6-8(10)7-4-2-1-3-5-7;/h1-6H;1H2

InChI Key

YQBLQKZERMAVDO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C=O.O

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=O.O

Phenylglyoxal monohydrate is the stable, solid form of phenylglyoxal, an α-ketoaldehyde containing both an aldehyde and a ketone. It serves as a key reagent for the specific chemical modification of arginine residues in proteins, enabling studies of protein structure and function. Additionally, its dual carbonyl reactivity makes it a versatile precursor for the synthesis of various heterocyclic compounds, such as quinoxalines, which are important in medicinal chemistry. Unlike its anhydrous counterpart, which is a liquid prone to polymerization, the monohydrate form offers superior handling and stability.

Substituting Phenylglyoxal monohydrate with its anhydrous form or with simpler α-ketoaldehydes like methylglyoxal or glyoxal introduces significant practical and performance-based trade-offs. The anhydrous form is a liquid that readily polymerizes upon standing, complicating storage, handling, and accurate dispensing, whereas the monohydrate is a stable, crystalline solid. This physical difference is critical for ensuring stoichiometric accuracy and reproducibility in both synthetic and biochemical protocols. Furthermore, simpler substitutes such as methylglyoxal and glyoxal lack the phenyl group, which imparts higher specificity in targeting arginine residues over other amino acids like lysine. These substitutes also form less stable adducts with arginine, making them unsuitable for applications requiring permanent modification. Therefore, for applications demanding handling precision, stability, and high specificity, the monohydrate is the required form.

Superior Physical Form for Handling, Stability, and Stoichiometric Precision

Phenylglyoxal monohydrate is supplied as a stable, white crystalline solid, which is easily weighed and handled under standard laboratory conditions. In contrast, anhydrous phenylglyoxal is a yellow liquid that is known to polymerize upon standing, which can lead to inaccurate measurements and reagent degradation over time. This difference in physical state is a primary driver for procuring the monohydrate form to ensure process reproducibility and material longevity.

Evidence DimensionPhysical State and Stability
Target Compound DataStable, crystalline solid (monohydrate)
Comparator Or BaselineYellow liquid, prone to polymerization (anhydrous form)
Quantified DifferenceQualitative but critical: Solid vs. unstable liquid
ConditionsStandard laboratory storage and handling

The solid form of the monohydrate prevents polymerization and allows for precise, repeatable weighing, which is critical for reliable reaction stoichiometry and avoiding failed experiments.

Higher Specificity for Arginine Modification Compared to Simpler Glyoxals

In the chemical modification of amino acids, phenylglyoxal (PGO) demonstrates higher specificity for the guanidinium group of arginine compared to other reactive residues. Studies comparing related reagents show that while PGO, methylglyoxal (MGO), and glyoxal (GO) are similarly reactive towards arginine, PGO is significantly less reactive with the ε-amino group of lysine than MGO and GO. This selectivity is crucial for accurately probing the function of arginine residues without confounding side-reactions.

Evidence DimensionReactivity with Lysine ε-amino group
Target Compound DataMuch less reactive (Phenylglyoxal)
Comparator Or BaselineSignificantly more reactive (Methylglyoxal and Glyoxal)
Quantified DifferenceQualitative but significant difference in side-reactivity
ConditionsMild pH at 25°C

For biochemists studying protein function, using a reagent that selectively targets arginine while minimizing off-target modifications to lysine is essential for unambiguous data interpretation.

Established Precursor for High-Yield Quinoxaline Synthesis

Phenylglyoxal monohydrate is a well-established dicarbonyl component for synthesizing quinoxaline derivatives, a class of heterocycles with significant pharmacological activity. In a model reaction with o-phenylenediamine, using phenylglyoxal monohydrate under microwave-assisted, iodine-catalyzed conditions in an EtOH/H2O solvent system resulted in a 95% yield of the corresponding quinoxaline product in just 2 minutes. The use of the stable monohydrate ensures the dicarbonyl reactant is pure and reactive, contributing to high-yield, rapid, and efficient synthetic protocols.

Evidence DimensionProduct Yield
Target Compound Data95%
Comparator Or Baseline82% (in pure Ethanol), 85% (in pure water)
Quantified Difference10-13% higher yield compared to single-solvent systems
ConditionsMicrowave irradiation, 5 mol% I2 catalyst, o-phenylenediamine, 2 min reaction time

For synthetic and medicinal chemists, maximizing yield and reducing reaction time are critical; using the stable monohydrate form as a precursor facilitates efficient, high-throughput synthesis of valuable heterocyclic scaffolds.

Biochemical Research: Probing Arginine Residue Function in Proteins

For researchers investigating enzyme mechanisms or protein-ligand interactions, the high specificity of phenylglyoxal for arginine is essential. The monohydrate's solid form ensures accurate preparation of reagent solutions, leading to reproducible modification levels needed to correlate changes in protein function with the number of modified arginine residues.

Medicinal Chemistry: Efficient Synthesis of Quinoxaline Scaffolds

In drug discovery, the rapid and high-yield synthesis of compound libraries is paramount. Phenylglyoxal monohydrate serves as a reliable and stable precursor for the one-pot synthesis of quinoxalines, which are scaffolds for various therapeutic agents. Its stability and reactivity profile make it ideal for streamlined, efficient reaction protocols suitable for library generation.

Organic Synthesis: Versatile Building Block for N-Heterocycles

Beyond quinoxalines, the dual carbonyl reactivity of phenylglyoxal makes it a valuable synthon for a wide range of N-heterocyclic compounds. The superior handling properties of the monohydrate form make it a preferred starting material for multi-step syntheses where precursor stability and purity are critical for the overall process yield and success.

Dates

Last modified: 08-15-2023

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